2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid
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Overview
Description
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is a complex organic compound that belongs to the class of carboxylic acids This compound features a benzoic acid core with a hydroperoxy-oxohexylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid typically involves multi-step organic reactions
Starting Material: Benzoic acid is often used as the starting material.
Carbamoylation: The benzoic acid is reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the hydroperoxy and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The oxo group can be reduced under suitable conditions.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Further oxidized derivatives of the hydroperoxy group.
Reduction Products: Alcohols or other reduced forms of the oxo group.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid:
Benzoic acid: The simplest form of benzoic acid without any substituents.
2-Carbamoylbenzoic acid: Contains a carbamoyl group but lacks the hydroperoxy and oxo groups.
Uniqueness
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is unique due to the presence of the hydroperoxy-oxohexylcarbamoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
162461-43-0 |
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Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[(6-hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(21-20)8-2-1-5-9-15-13(17)10-6-3-4-7-11(10)14(18)19/h3-4,6-7,20H,1-2,5,8-9H2,(H,15,17)(H,18,19) |
InChI Key |
PJUMAGFCVDWWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)OO)C(=O)O |
Origin of Product |
United States |
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